the intermidiate of AHU-377

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

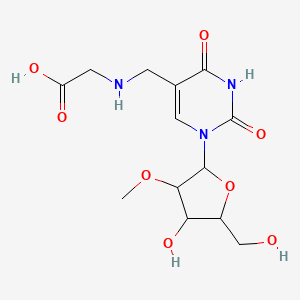

The intermediate of AHU-377 is a crucial compound in the synthesis of AHU-377, which is an enkephalinase inhibitor. AHU-377 is a prodrug that, upon hydrolysis, transforms into the pharmaceutically active compound LBQ657. This compound plays a significant role in the inhibition of endopeptidase, which is essential for the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides .

Métodos De Preparación

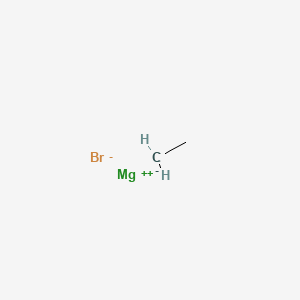

The preparation of the intermediate of AHU-377 involves several synthetic routes and reaction conditions. One common method starts with chiral glycidyl benzyl ether as the starting material. The intermediate compound is produced through an addition reaction with a biphenyl Grignard reagent, followed by a Mitsunobu reaction with succimide or phthalimide. The benzyl protection is then removed, and the compound is oxidized to form an aldehyde. This aldehyde reacts with a phosphorus ylide reagent to obtain the target intermediate compound. The final intermediate is obtained under selective catalytic hydrogenation conditions .

Análisis De Reacciones Químicas

The intermediate of AHU-377 undergoes various chemical reactions, including:

Oxidation: The intermediate compound is oxidized to form an aldehyde.

Reduction: Selective catalytic hydrogenation is used to obtain the final intermediate.

Substitution: The Mitsunobu reaction involves the substitution of a hydrogen atom with a succimide or phthalimide group.

Common reagents used in these reactions include biphenyl Grignard reagent, succimide, phthalimide, and phosphorus ylide reagent. The major products formed from these reactions are the intermediate compounds that lead to the synthesis of AHU-377 .

Aplicaciones Científicas De Investigación

The intermediate of AHU-377 has several scientific research applications:

Chemistry: It is used in the synthesis of AHU-377, which is a key compound in medicinal chemistry.

Biology: The intermediate is studied for its role in the inhibition of endopeptidase, which affects the degradation of vasoactive peptides.

Medicine: AHU-377, derived from its intermediate, is used in the treatment of heart failure and hypertension.

Industry: The intermediate is used in the pharmaceutical industry for the production of AHU-377 and its derivatives

Mecanismo De Acción

The intermediate of AHU-377, upon conversion to AHU-377 and subsequently to LBQ657, exerts its effects by inhibiting endopeptidase. This inhibition prevents the degradation of natriuretic peptides, bradykinin, and other vasoactive peptides, leading to increased levels of these peptides in the body. The molecular targets involved include the endopeptidase enzyme, which is responsible for the degradation of these peptides .

Comparación Con Compuestos Similares

The intermediate of AHU-377 can be compared with other similar compounds such as:

Sacubitril: Another neprilysin inhibitor that is used in combination with valsartan for the treatment of heart failure.

Omapatrilat: A dual inhibitor of angiotensin-converting enzyme and neprilysin.

The uniqueness of the intermediate of AHU-377 lies in its specific synthetic route and its role in the production of AHU-377, which has shown greater efficacy in treating hypertension compared to other similar compounds .

Propiedades

IUPAC Name |

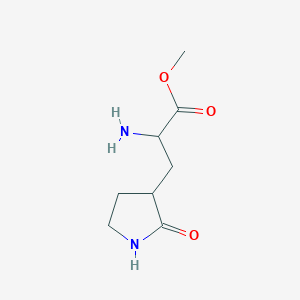

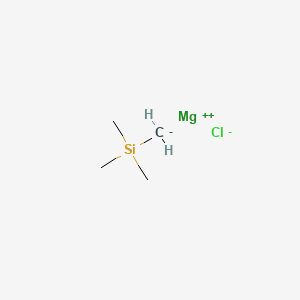

2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO4/c1-16(21(25)26)14-20(24-22(27)28-23(2,3)4)15-17-10-12-19(13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNELJETWNMPEEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[4-(Dimethylamino)phenyl]-hydroxymethylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-methylphenyl)methylidene]-5-[4-(1-methylpiperidin-4-yl)oxyphenyl]-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-morpholin-4-ylphenyl)methylidene]-5-(4-methoxyphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridazin-3-yl)-5-[4-(2-morpholin-4-ylethoxy)phenyl]pyrrolidine-2,3-dione;4-[hydroxy-(4-propan-2-ylphenyl)methylidene]-1-(6-methylpyridin-3-yl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione](/img/structure/B13396306.png)

![(3-hydroxy-10,13-dimethyl-2-morpholino-16-pyrrolidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13396308.png)

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one](/img/structure/B13396344.png)

![4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13396363.png)

![L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-](/img/structure/B13396376.png)